

# Evaluating 4-Butyl-2-methylpiperidine as a Ligand: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Butyl-2-methylpiperidine

Cat. No.: B15264329

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The landscape of G-protein coupled receptor (GPCR) modulation is continually evolving, with a significant focus on developing selective and effective ligands for therapeutic intervention. This guide provides a comprehensive evaluation of the efficacy of "**4-Butyl-2-methylpiperidine**" as a ligand, a query that leads to the well-characterized and pharmacologically active compound 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine, commonly known as AC-42. Our investigation reveals that AC-42 is a selective allosteric agonist of the muscarinic M1 acetylcholine receptor (M1-mAChR), a prime target for cognitive disorders such as Alzheimer's disease.[1] This guide will compare AC-42's performance with other M1 receptor modulators, supported by experimental data, and provide detailed methodologies for key assays.

## Comparative Efficacy of AC-42

AC-42 distinguishes itself by binding to an allosteric site on the M1 receptor, a site topographically distinct from the orthosteric binding site of the endogenous ligand, acetylcholine.[2][3] This allosteric mechanism allows AC-42 to activate the M1 receptor in the absence of an orthosteric agonist.[4]

## Quantitative Performance Data

The efficacy of AC-42 has been quantified in various functional assays. The following tables summarize its performance in comparison to other M1 receptor agonists.

Table 1: Potency of AC-42 in Functional Assays

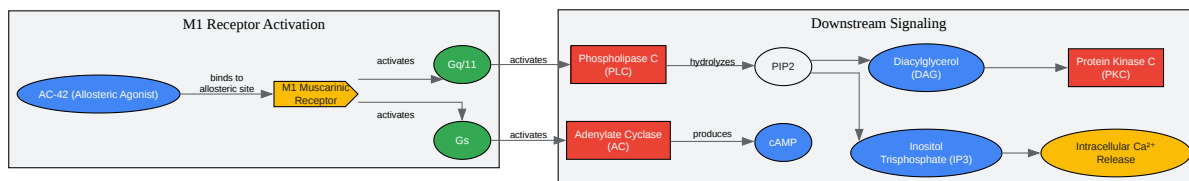
| Assay                              | Cell Line                              | Parameter | AC-42 Value                         | Reference |
|------------------------------------|--|-----------|-------------------------------------|-----------|
| Inositol Phosphate Accumulation    | CHO cells expressing human M1 receptor | EC50      | 805 nM                              | [5]       |
| Intracellular Calcium Mobilization | CHO cells expressing human M1 receptor | EC50      | 220 nM (for Y381A mutated receptor) | [5]       |

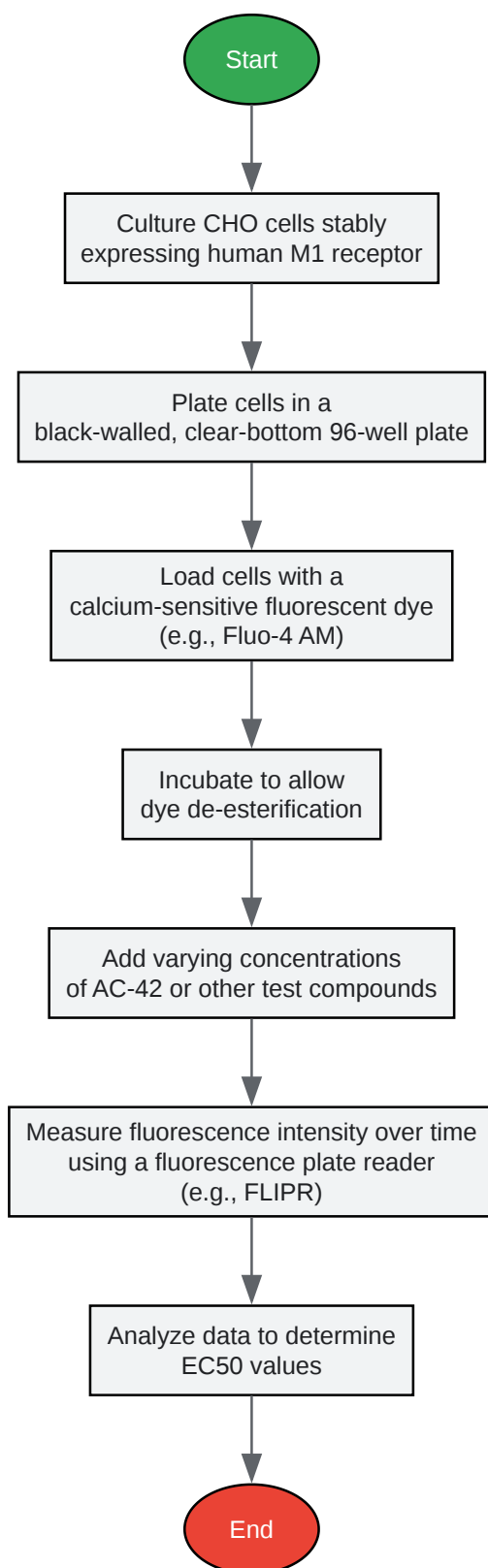
Table 2: Comparative Selectivity of M1-Preferring Agonists

| Compound     | Type                | M1 Selectivity over M3 | Reference |
|--------------|---------------------|------------------------|-----------|
| AC-42        | Allosteric Agonist  | High                   | [6][7]    |
| AC-260584    | Allosteric Agonist  | High                   | [6][7]    |
| 77-LH-28-1   | Allosteric Agonist  | High                   | [6][7]    |
| LY-593039    | Allosteric Agonist  | High                   | [6][7]    |
| Talsaclidine | Orthosteric Agonist | Lower                  | [6][7]    |
| Sabcomeline  | Orthosteric Agonist | Lower                  | [6][7]    |
| Xanomeline   | Orthosteric Agonist | Lower                  | [6][7]    |

## Signaling Pathways and Experimental Workflows

The activation of the M1 receptor by AC-42 initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing ligand efficacy.





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## References

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